5-Chloro-2-(trifluoromethyl)benzo[d]oxazole
Overview
Description
5-Chloro-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its significant chemical stability and unique reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under acidic conditions to form the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Coupling: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like triethylamine (Et3N) are typical.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, amines, and coupled aromatic compounds .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)benzo[d]oxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
5-Chloro-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability compared to other benzoxazole derivatives .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNANZHCGNAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534167 | |
Record name | 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93416-20-7 | |
Record name | 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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